

Technical Guide: Synthesis of Methyl Violet 2B from Dimethylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl violet*

Cat. No.: *B1330046*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

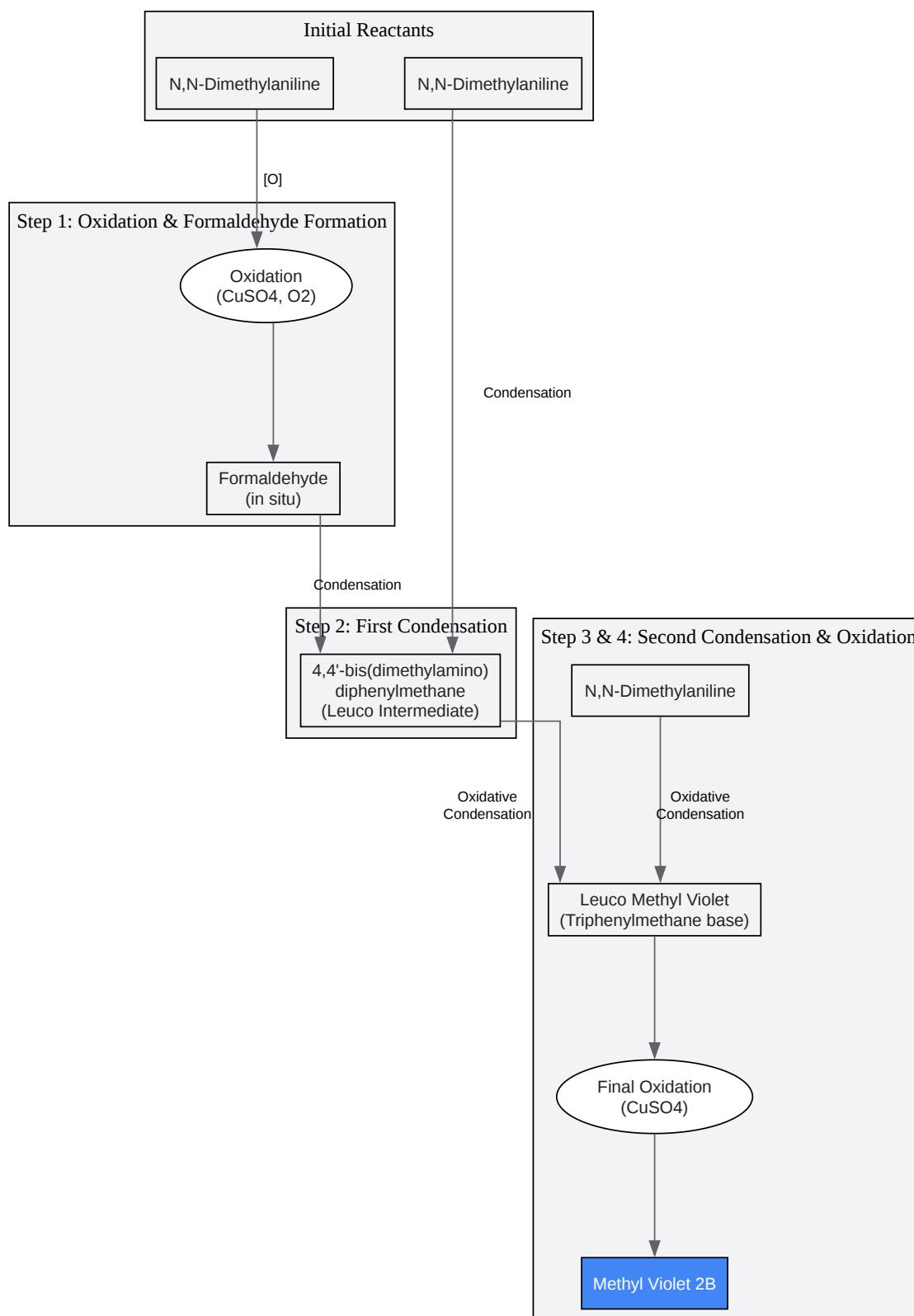
This technical guide provides a comprehensive overview of the synthesis of **Methyl Violet 2B**, a tetramethylated pararosaniline, through the oxidative coupling of N,N-dimethylaniline. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data associated with the synthesis.

Introduction

Methyl Violet 2B is a cationic triarylmethane dye, an essential component of C.I. Basic Violet 1.[1] Historically, the synthesis of **methyl violet**, first reported by Charles Lauth in 1861, involves the oxidation of N,N-dimethylaniline.[2] The process is a cornerstone of industrial dye chemistry and serves as a classic example of electrophilic aromatic substitution and oxidation reactions.

The overall synthesis is believed to proceed through the initial oxidation of a methyl group on a dimethylaniline molecule to generate a formaldehyde equivalent.[3] This electrophilic species then undergoes condensation with other molecules of dimethylaniline and its derivatives. The resulting leuco base, a diphenylmethane derivative, is subsequently oxidized in the presence of excess dimethylaniline to form the final triphenylmethane chromophore.[3] Copper (II) salts, typically copper (II) sulfate, are widely employed as catalysts for the oxidation steps.[3][4]

Commercial preparations of **methyl violet** are often mixtures of tetra-, penta-, and hexamethylated pararosanilins.[1][5] The degree of methylation influences the final shade of


the dye, with higher methylation leading to bluer shades.^[4] This guide focuses on methods yielding a preponderance of the tetramethylated product, **Methyl Violet 2B**.

Synthesis Pathway and Mechanism

The synthesis of **Methyl Violet 2B** from dimethylaniline is a multi-step process initiated by an oxidation reaction. The key stages are:

- Formation of the Carbon Bridge: A methyl group of N,N-dimethylaniline is oxidized, a reaction catalyzed by a copper (II) salt, to form an electrophilic formaldehyde equivalent.^[3]
- First Condensation: The formaldehyde equivalent reacts with two molecules of N,N-dimethylaniline via electrophilic aromatic substitution to form an intermediate, 4,4'-bis(dimethylamino)diphenylmethane (a leuco base).
- Oxidation and Second Condensation: The leuco base is oxidized and condenses with another molecule of N,N-dimethylaniline. This step forms the triphenylmethane backbone of the final dye in its colorless leuco form.
- Final Oxidation: The triphenylmethane leuco base is oxidized to form the final conjugated system, yielding the colored **Methyl Violet 2B** dye.

A detailed diagram of this proposed reaction pathway is presented below.

[Click to download full resolution via product page](#)

Caption: Proposed reaction pathway for the synthesis of **Methyl Violet 2B**.

Experimental Protocols

Two primary methods for the synthesis are detailed below. The first is a classic procedure utilizing phenol as a diluent, while the second presents a modification to avoid the use of phenol, thereby producing an odorless product.

Protocol 1: Phenol-Mediated Synthesis

This method, adapted from the work of H.J.M. Creighton (1919), has reported yields of 75-85%.

[4]

Reagents:

- N,N-dimethylaniline
- Copper (II) sulfate, hydrated ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$), finely ground
- Sodium chloride (NaCl), dried
- Phenol
- Sulfuric acid (H_2SO_4)
- Sodium hydroxide (NaOH)

Procedure:

- Melt Preparation: Intimately mix 12 kg of finely ground copper (II) sulfate with 190 kg of dried sodium chloride.
- Under constant stirring, add a solution of 8 kg of phenol dissolved in 1 L of water to the salt mixture.
- Gradually add 20 kg of N,N-dimethylaniline to the mixture.
- Reaction: Transfer the resulting melt to a closed iron vessel equipped with a mechanical stirrer. Heat the mixture to 57-60°C and maintain continuous stirring. The copper sulfate

reacts with sodium chloride to form cupric chloride, the active oxidizing agent. Atmospheric oxygen re-oxidizes the resulting cuprous chloride, sustaining the catalytic cycle.[4]

- Work-up and Isolation:

- After the reaction is complete, treat the mixture with sodium sulfide to precipitate copper as copper sulfide.
- Decant the mother liquor.
- Add 1000 L of water to the residue, bring to a boil, and gradually add 15 kg of sulfuric acid. Continue boiling for two hours to dissolve the color base. .
- Separate the deep violet dye solution from the insoluble copper sulfide.
- Nearly neutralize the acidic dye solution with sodium hydroxide.

- Purification:

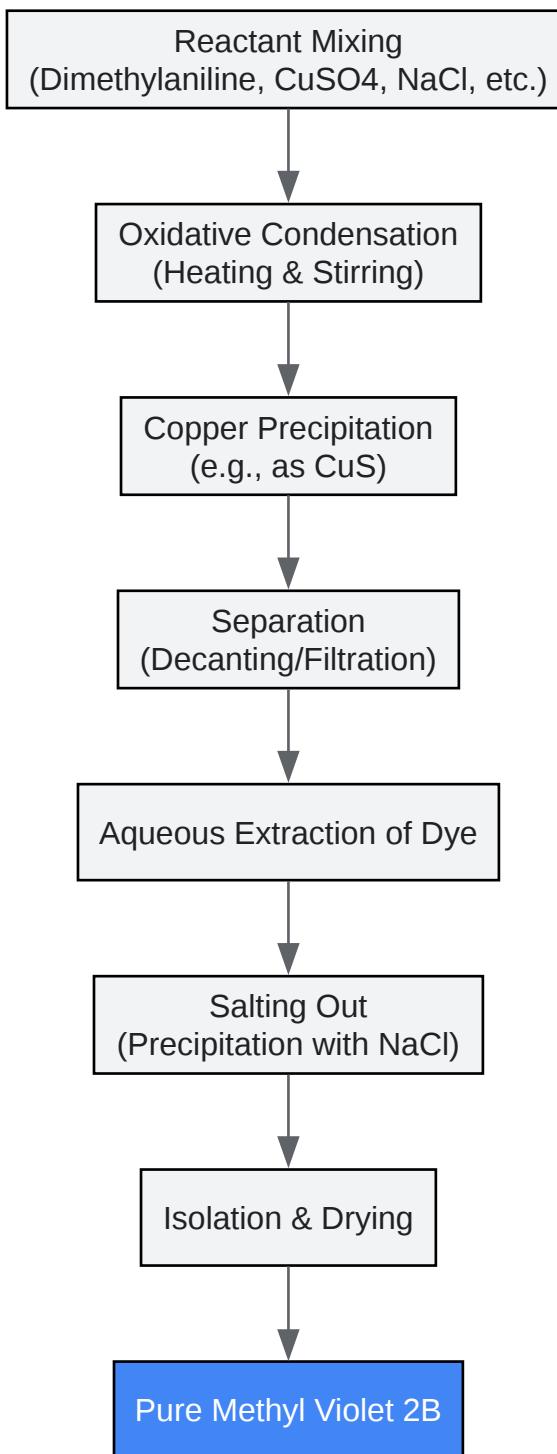
- "Salt out" the dye by adding sodium chloride. Upon cooling, the **methyl violet** solidifies into a resinous mass.
- For further purification, redissolve the crude product in 750 L of boiling water.
- Filter the solution and salt out the pure **methyl violet** by again adding sodium chloride.

Protocol 2: Phenol-Free Synthesis

This method, described in U.S. Patent 2,816,900, avoids the use of phenol by employing an emulsifying agent, resulting in an odorless product with a "good yield".[2][3]

Reagents:

- N,N-dimethylaniline
- Copper (II) sulfate crystals ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium chloride (NaCl)


- Sodium chlorate (NaClO_3)
- Emulsifying agent (e.g., alkylol-substituted aliphatic guanidinium N-alkylol-substituted aliphatic carbamate)
- Siliceous filter aid

Procedure:

- **Solution Preparation:** Prepare a solution of 160 parts by weight of copper sulfate crystals and 53 parts of sodium chloride in 540 parts of water.
- Add 24 parts of a siliceous filter aid to the solution.
- **Emulsification:** Add 3 parts of the emulsifying agent, followed by 224 parts of N,N-dimethylaniline. Stir the slurry vigorously to form an emulsion.
- **Reaction:** Heat the slurry to approximately 60°C.
- Gradually add a solution of 56 parts of sodium chlorate in 150 parts of water. Sodium chlorate acts as an additional oxidizing agent.
- Continue stirring at 60°C until the reaction is substantially complete.
- **Work-up and Isolation:**
 - Heat the mixture to 85°C and then cool to room temperature.
 - Isolate the **methyl violet** by fixing the copper as copper sulfide.
 - Decant the mother liquor.
 - Extract the dye from the residue with hot water.
 - Salt out the violet from the extraction liquors and separate the product.

Experimental Workflow

The general workflow for the synthesis and purification of **Methyl Violet 2B** is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Methyl Violet 2B** synthesis.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of **Methyl Violet 2B**.

Table 1: Synthesis Parameters and Yield

Parameter	Phenol-Mediated Method	Phenol-Free Method
Primary Oxidant	Cupric Chloride (from CuSO ₄ + NaCl)	Copper (II) Salt + Sodium Chlorate
Catalyst	Copper (II) Sulfate	Copper (II) Sulfate
Reaction Temp.	57 - 60°C	~60°C
Key Additive	Phenol	Emulsifying Agent
Reported Yield	75 - 85% ^[4]	"Good Yield" ^[2]

Table 2: Physicochemical and Spectroscopic Data for **Methyl Violet 2B**

Property	Value
Chemical Formula	C ₂₃ H ₂₆ N ₃ Cl ^[1]
Appearance	Green to dark-green powder/crystals ^{[1][6]}
Solubility	Soluble in water and ethanol ^[1]
UV-Vis λ _{max}	580 - 588 nm (in 50:50 Ethanol:Water) ^[6]
UV-Vis λ _{max}	583 - 587 nm ^[5]
UV-Vis λ _{max}	587 nm ^[7]

Conclusion

The synthesis of **Methyl Violet 2B** from N,N-dimethylaniline is a robust and well-established process in industrial organic chemistry. The reaction proceeds via a copper-catalyzed oxidative condensation pathway. While traditional methods employing phenol are effective, modern

variations have been developed to avoid the formation of odorous byproducts by using emulsifying agents. The process can achieve high yields, and the resulting dye is characterized by a strong visible light absorption maximum around 585 nm. The protocols and data presented in this guide provide a detailed technical foundation for the laboratory- or industrial-scale synthesis of this important triarylmethane dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. US2816900A - Preparation of methyl violet - Google Patents [patents.google.com]
- 4. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Synthesis of Methyl Violet 2B from Dimethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1330046#synthesis-of-methyl-violet-2b-from-dimethylaniline\]](https://www.benchchem.com/product/b1330046#synthesis-of-methyl-violet-2b-from-dimethylaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com